SR-BI Inhibition Potency and Reversible Mechanism
In a head‑to‑assay‑comparable fluorescence‑based lipid‑transfer assay using mouse SR‑BI isoform 1 expressed in CHO cells, 2‑(4,5‑dihydro‑1H‑imidazol‑2‑ylsulfanyl)‑N‑phenylacetamide (CHEMBL3427483) inhibited DiI‑labelled HDL lipid uptake with an IC₅₀ of 230 nM [1]. Under identical assay conditions, the structurally divergent SR‑BI inhibitor BDBM50088267 (CHEMBL3427489) exhibited an IC₅₀ of 27 nM, representing an 8.5‑fold higher potency [2]. The well‑characterized irreversible inhibitor BLT‑1 achieves an IC₅₀ of 50 nM but permanently modifies the receptor, whereas WAY‑658262‑A acts as a reversible ligand . The compound is also 4.6‑fold less potent than the ultra‑potent ML278 (IC₅₀ = 6 nM) . This intermediate‑affinity, reversible profile is advantageous for target‑engagement studies where full receptor blockade is undesirable.
| Evidence Dimension | IC₅₀ for inhibition of mouse SR‑BI‑mediated fluorescent lipid (DiI) transfer |
|---|---|
| Target Compound Data | IC₅₀ = 230 nM |
| Comparator Or Baseline | BDBM50088267 (IC₅₀ = 27 nM); BLT‑1 (IC₅₀ = 50 nM); ML278 (IC₅₀ = 6 nM) |
| Quantified Difference | 8.5‑fold less potent than BDBM50088267; 4.6‑fold less potent than BLT‑1; 38‑fold less potent than ML278 |
| Conditions | Mouse SR‑BI isoform 1 transiently expressed in CHO cells; reduction in DiI transfer from human HDL particles (BindingDB Assay ID 2) |
Why This Matters
Procurement decisions require matching inhibitor potency and mechanism to the experimental need; WAY‑658262‑A fills a gap for a moderate‑affinity, reversible SR‑BI probe that avoids the permanent target modification caused by BLT‑1.
- [1] BindingDB entry BDBM50088273 (CHEMBL3427483). IC₅₀: 230 nM. Target: Scavenger receptor class B member 1 (Mouse). Assay: Inhibition of DiI transfer from HDL in CHO cells. View Source
- [2] BindingDB entry BDBM50088267 (CHEMBL3427489). IC₅₀: 27 nM. Target: Scavenger receptor class B member 1 (Mouse). Assay: Inhibition of DiI transfer from HDL in CHO cells. View Source
